1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride
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Description
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C21H28Cl2N2O2 and its molecular weight is 411.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 410.1527835 g/mol and the complexity rating of the compound is 417. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the h5-HT 1D receptor . This receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin. It is a G protein-coupled receptor (GPCR), and its activation results in an inhibitory effect on neurotransmission .
Mode of Action
The compound acts as a selective antagonist at the h5-HT 1D receptor . This means it binds to this receptor but does not activate it. Instead, it blocks the receptor and prevents it from being activated by serotonin. This inhibition of the h5-HT 1D receptor can alter the release of serotonin and other neurotransmitters, leading to changes in neurotransmission .
Biochemical Pathways
The antagonism of the h5-HT 1D receptor by this compound can affect various biochemical pathways. Specifically, it can influence the serotonergic system , which plays a crucial role in mood regulation, sleep, and other functions. By blocking the h5-HT 1D receptor, the compound can modulate the serotonergic system and potentially impact these physiological processes .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific physiological or pathological context in which it is used. Given its mode of action, the compound could potentially alter serotonergic neurotransmission and thereby influence various physiological functions, such as mood and sleep .
Properties
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(2,4-dimethylphenoxy)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O2.ClH/c1-16-6-7-21(17(2)12-16)26-15-20(25)14-23-8-10-24(11-9-23)19-5-3-4-18(22)13-19;/h3-7,12-13,20,25H,8-11,14-15H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHHNNGLKOHCOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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